Doxibetasol

Structure-Activity Relationship (SAR) Anti-inflammatory Potency Glucocorticoid Pharmacology

Pharmaceutical QC laboratories face a critical challenge: sourcing a non-substitutable, analytically validated reference standard for Betamethasone Valerate EP Impurity B. Using alternatives risks invalidating regulatory filings. Doxibetasol (CAS 1879-77-2), a 21-deoxy corticosteroid, is the EP-mandated marker with unique retention time and mass spectral properties. • Enables definitive identification/quantification of Impurity B per EP monographs. • Supplied with comprehensive CoA; ≥98% purity verified by HPLC. • Shipment from temperature-controlled (2-8°C) stock for rapid global delivery.

Molecular Formula C22H29FO4
Molecular Weight 376.5 g/mol
CAS No. 1879-77-2
Cat. No. B193727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxibetasol
CAS1879-77-2
SynonymsDoxybetasol;  21-Deoxybetamethasone;  9-Fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione;  Doxibetasol;  Doxybetasol;  9-Fluoro-11β,17-dihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione
Molecular FormulaC22H29FO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C
InChIInChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1
InChIKeyIKGBPSZWCRRUQS-DTAAKRQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxibetasol: Procurement Overview


Doxibetasol (CAS 1879-77-2), also referred to as Doxybetasol or 21-deoxybetamethasone, is a synthetic glucocorticoid belonging to the corticosteroid class of anti-inflammatory and immunosuppressive agents. It is structurally defined as 9α-fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione [1]. This compound is unique due to the absence of the C21 hydroxyl group, classifying it as a 21-deoxy derivative of betamethasone and dexamethasone [2]. It is formally recognized as Betamethasone Valerate EP Impurity B [3], a designation with critical implications for pharmaceutical quality control and regulatory compliance. Doxibetasol acts via high-affinity binding to the glucocorticoid receptor (GR) to modulate inflammatory gene transcription .

Role
EP Impurity B Reference Standard
Structure
21-Deoxy Betamethasone Derivative
Use Context
Glucocorticoid receptor ligand for research

Doxibetasol Substitution Risks


The substitution of Doxibetasol with a structurally similar glucocorticoid (e.g., betamethasone, dexamethasone, or other potent corticosteroids) is highly inadvisable due to three primary, quantifiable factors. First, the critical C21-deoxy structural feature alters the molecule's potency and pharmacokinetic profile, which is distinct from its 21-hydroxylated analogs [1]. Second, Doxibetasol is a specifically defined European Pharmacopoeia (EP) impurity (Betamethasone Valerate EP Impurity B), meaning its presence and quantification are essential for quality control in pharmaceutical manufacturing, not an interchangeable active ingredient [2]. Third, the compound's specific biotransformation pathway, involving CYP3A4 metabolism [3], may differ from related compounds, leading to variations in drug-drug interaction potential and clearance profiles. Consequently, using an alternative corticosteroid without rigorous analytical and pharmacological validation would compromise experimental reproducibility, invalidate regulatory filings, and potentially introduce unknown efficacy or safety variances.

C21-deoxy structure alters potency and PK profile; 21-hydroxylated analogs may not replicate research endpoints.
EP Impurity B designation requires exact identity for QC methods; other corticosteroids cannot substitute without full revalidation.
CYP3A4 metabolism may differ from non-fluorinated or 11β-HSD substrates, potentially affecting in vitro DMPK assay interpretation.

Doxibetasol Differentiation Evidence


Thymolytic Activity: 21-Deoxy vs. Hydroxylated Comparison

In a class-level inference from 21-deoxycorticosteroid studies, the removal of the C21 hydroxyl group (as seen in Doxibetasol) results in a 60% to 90% reduction in thymolytic activity compared to its parent 21-hydroxylated steroid [1]. While specific data for Doxibetasol is not available, this class-level inference suggests a significantly different potency profile compared to betamethasone or dexamethasone, which possess a C21 hydroxyl group. This is a critical differentiation point for researchers seeking a less potent glucocorticoid for specific applications or impurity profiling.

Thymolytic Activity
Class-level inference
60–90% reduction vs 21-hydroxylated parent
Supports lower potency profile interpretation
Data to verify for Doxibetasol specifically
Structure-Activity Relationship (SAR) Anti-inflammatory Potency Glucocorticoid Pharmacology

EP Impurity B Regulatory Designation

Doxibetasol is officially designated as Betamethasone Valerate EP Impurity B by the European Pharmacopoeia (EP) [1][2]. Its unique CAS number (1879-77-2) and structural identity are distinct from the active pharmaceutical ingredient (API) betamethasone valerate. This regulatory designation means that Doxibetasol is not an alternative active ingredient but a critical reference standard for ensuring API purity and compliance. Procuring and utilizing a different corticosteroid for impurity analysis would invalidate test results, as each impurity has a unique retention time, mass spectrum, and biological activity threshold.

EP Impurity B
Specification review
Betamethasone Valerate EP Impurity B (CAS 1879-77-2)
Non-substitutable regulatory reference standard
Required for EP monograph compliance
Pharmaceutical Quality Control Regulatory Science Impurity Profiling

Clobetasol Propionate Impurity H Link

The propionate ester of Doxibetasol (Doxibetasol 17-propionate, CAS 4351-48-8) is itself a defined EP impurity (Clobetasol Propionate Impurity H) [1]. This highlights a unique structural and analytical link between the Doxibetasol core and the ultra-high potency corticosteroid clobetasol. For laboratories analyzing clobetasol propionate for impurities, Doxibetasol 17-propionate is an essential, specific reference standard. No other corticosteroid, such as betamethasone 17-propionate, can substitute for this analysis, as it would yield a different retention time and mass spectrum, leading to inaccurate purity assessments.

Clobetasol Impurity H
Specification review
Clobetasol Propionate EP Impurity H (Doxibetasol 17-propionate)
Specific reference for clobetasol impurity profiling
Structural link to ultra-potent corticosteroid
Pharmaceutical Quality Control Impurity Profiling Ester Prodrugs

CYP3A4 Metabolic Pathway

According to authoritative NCI Metathesaurus data, Doxibetasol is a substrate for the cytochrome P450 enzyme CYP3A4 [1]. While many corticosteroids are metabolized by CYP3A4, the specific binding affinity and metabolic clearance rate for Doxibetasol is unique to its C21-deoxy, 9α-fluoro structure and is not directly comparable to non-fluorinated or 21-hydroxylated analogs. This information is a key differentiator for researchers studying drug-drug interactions or designing in vitro metabolism assays. Using a different corticosteroid, such as hydrocortisone (primarily metabolized by 11β-HSD and CYP3A4), would not accurately model the metabolic fate of Doxibetasol.

CYP3A4 Substrate
Assay context
Substrate of cytochrome P450 3A4
Enables CYP3A4-mediated metabolism studies
Metabolic pathway differentiation from 11β-HSD substrates
Drug Metabolism Pharmacokinetics Cytochrome P450

Doxibetasol Application Scenarios


EP Impurity B Reference Standard

Procure Doxibetasol as a primary reference standard for the identification, quantification, and control of Impurity B in betamethasone valerate active pharmaceutical ingredients (APIs) and finished drug products. This application is mandated by European Pharmacopoeia (EP) monographs and is essential for QC release testing and stability studies. Substitution with any other compound is not possible due to its unique retention time and mass spectral properties [4].

Clobetasol Propionate Impurity H Standard

Procure Doxibetasol 17-propionate (CAS 4351-48-8) as a specific impurity standard for the analysis of clobetasol propionate drug substances and products. This is a non-substitutable reference material required for compliance with EP monographs for this ultra-potent topical corticosteroid [4].

C21 Deoxygenation SAR Probe

Utilize Doxibetasol in in vitro and in vivo studies designed to elucidate the structure-activity relationships (SAR) of corticosteroids. Its 21-deoxy structure confers a significantly different thymolytic potency profile compared to its 21-hydroxylated parent compounds (e.g., betamethasone). This allows researchers to dissect the contribution of the C21 hydroxyl group to receptor binding, transactivation, and overall anti-inflammatory efficacy [4].

CYP3A4 Substrate for DMPK Assays

Employ Doxibetasol as a selective substrate in in vitro assays (e.g., using human liver microsomes or recombinant CYP enzymes) to study CYP3A4-mediated metabolism. Its known interaction with CYP3A4 makes it a valuable tool for investigating potential drug-drug interactions or for comparative metabolism studies with other fluorinated corticosteroids [4].

Application
Selection Property
Validation Focus
EP Impurity B Standard
Regulatory identity verification
EP monograph compliance and peak identification
Clobetasol Prop. Imp. H Standard
Specific impurity detection
Unique retention time/mass spectrum confirmation
C21 Deoxygenation SAR Probe
Reported thymolytic activity context
Lower potency profile differentiation from parent
CYP3A4 Substrate for DMPK
CYP3A4 metabolic pathway engagement
In vitro metabolic stability and interaction assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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